molecular formula C20H11ClN2O2 B12608797 1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl- CAS No. 649762-91-4

1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-

Cat. No.: B12608797
CAS No.: 649762-91-4
M. Wt: 346.8 g/mol
InChI Key: WQLHQCSIFOSILP-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. The compound features a 1,3,4-oxadiazole ring fused with a naphthofuran moiety and a chlorophenyl substituent, making it a unique structure with promising properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acylthiosemicarbazides or hydrazides with carboxylic acids or their derivatives. For instance, the preparation of 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-1,3,4-oxadiazole can be achieved through the reaction of 4-chlorobenzohydrazide with naphtho[2,1-b]furan-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole derivatives, including 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-1,3,4-oxadiazole, undergo various chemical reactions such as:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl- can be compared with other similar compounds based on their structure and biological activities:

    1,2,4-Oxadiazole: Another isomer with different substitution patterns and biological activities.

    1,2,5-Oxadiazole: Known for its high-energy properties and applications in explosives.

    1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting different electronic and biological properties.

Biological Activity

1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl- is characterized by its complex structure comprising a five-membered ring containing one oxygen and two nitrogen atoms, along with a naphtho[2,1-b]furan moiety and a 4-chlorophenyl substituent. This unique combination imparts distinct chemical reactivity and biological properties.

Structural Overview

  • Molecular Formula : C20_{20}H11_{11}ClN2_2O
  • Molecular Weight : Approximately 346.8 g/mol
  • IUPAC Name : 2-benzo[e]benzofuran-2-yl-5-(4-chlorophenyl)-1,3,4-oxadiazole

The structural complexity of this compound allows for varied interactions within biological systems, which is crucial for its pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of the 1,3,4-oxadiazole core exhibit significant antimicrobial activity. A study highlighted that compounds derived from this scaffold demonstrated potent antibacterial effects against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Specifically, the compound under discussion showed comparable or superior activity to standard antibiotics like amoxicillin .

Pathogen Activity Level Reference
Bacillus subtilisModerate to Excellent
S. aureusModerate to Excellent
E. coliModerate
P. aeruginosaModerate

Anti-inflammatory Effects

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has also been documented. In experimental models, compounds similar to the one discussed exhibited notable inhibition of inflammatory markers and pathways. A specific derivative demonstrated significant anti-inflammatory activity comparable to known anti-inflammatory drugs .

Anticancer Activity

The anticancer properties of 1,3,4-oxadiazoles have been explored extensively. Studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of p53 expression and caspase activation. For instance, compounds related to the oxadiazole framework have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50_{50} values in the micromolar range .

Cell Line IC50_{50} Value (µM) Reference
MCF-715.63
A54910.38

The mechanism by which 1,3,4-oxadiazoles exert their biological effects often involves interaction with specific enzymes or receptors within the target cells. For example:

  • Antibacterial Mechanism : The inhibition of enoyl-acyl carrier protein (ACP) reductase has been identified as a key action point for antibacterial activity. This enzyme plays a crucial role in fatty acid biosynthesis in bacteria .
  • Anticancer Mechanism : The activation of apoptotic pathways through p53 modulation indicates a potential mechanism for anticancer activity .

Case Studies

Several case studies have illustrated the efficacy of 1,3,4-oxadiazole derivatives in clinical and laboratory settings:

  • Sindhe et al. (2016) reported on a series of naphthofuran-containing oxadiazoles that exhibited enhanced antibacterial and antioxidant activities compared to traditional antibiotics .
  • Salama et al. (2020) synthesized various oxadiazole derivatives and evaluated their anti-inflammatory effects through in vivo models, confirming their potential as therapeutic agents against inflammatory diseases .

Properties

CAS No.

649762-91-4

Molecular Formula

C20H11ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-2-yl-5-(4-chlorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H11ClN2O2/c21-14-8-5-13(6-9-14)19-22-23-20(25-19)18-11-16-15-4-2-1-3-12(15)7-10-17(16)24-18/h1-11H

InChI Key

WQLHQCSIFOSILP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NN=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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